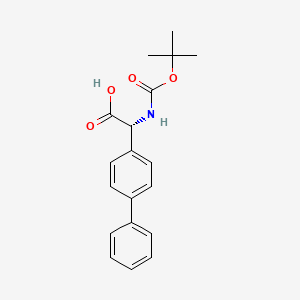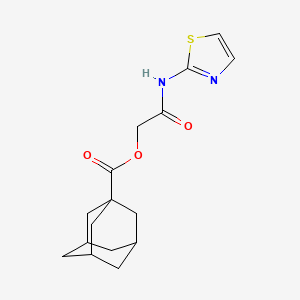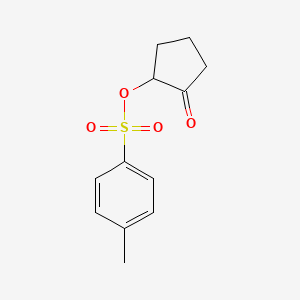
2-Tosyloxycyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxocyclopentyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H14O4S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxocyclopentyl 4-methylbenzenesulfonate typically involves the reaction of cyclopentanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxocyclopentyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tosylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Oxocyclopentyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxocyclopentyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. In biochemical applications, it can act as an inhibitor or substrate for enzymes, affecting their activity and function. The sulfonate group plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
2-Oxocyclohexyl 4-methylbenzenesulfonate: Similar structure but with a six-membered ring instead of a five-membered ring.
Oxiran-2-ylmethyl 4-methylbenzenesulfonate: Contains an epoxide group instead of a ketone.
4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: A tosyl ester derivative with an amino group
Uniqueness: 2-Oxocyclopentyl 4-methylbenzenesulfonate is unique due to its five-membered ring structure, which imparts different chemical properties compared to its six-membered ring analogs. This structural difference can influence its reactivity and applications in synthesis and research .
Propriétés
Formule moléculaire |
C12H14O4S |
|---|---|
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
(2-oxocyclopentyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14O4S/c1-9-5-7-10(8-6-9)17(14,15)16-12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3 |
Clé InChI |
PAFZGOLQWSDLMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


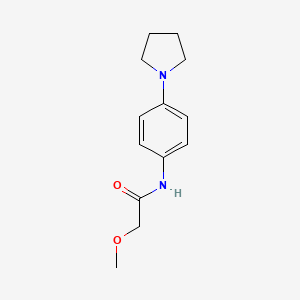
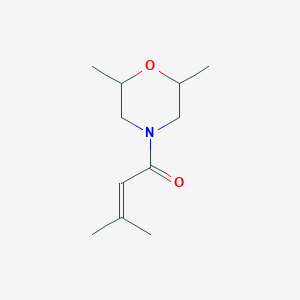
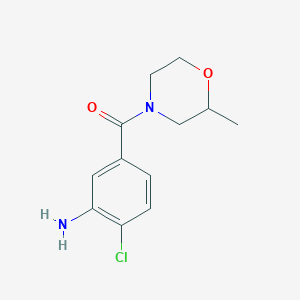


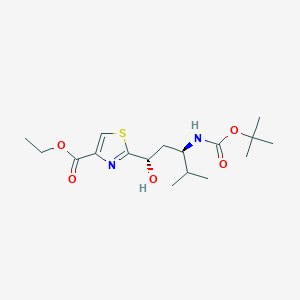
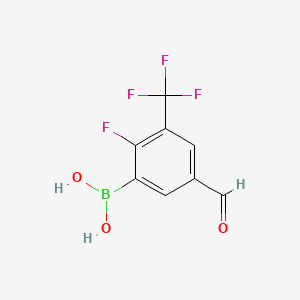
![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
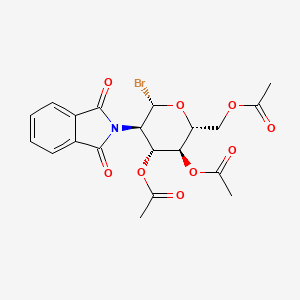
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)
![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
